molecular formula C27H26N6O3 B10916226 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]phenyl]benzamide

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]phenyl]benzamide

Cat. No.: B10916226
M. Wt: 482.5 g/mol
InChI Key: DYSFYLGAUVFFEA-UHFFFAOYSA-N
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Description

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]phenyl]benzamide is a complex organic compound that features a combination of oxazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazole and pyrazole rings, followed by their coupling to form the final product.

    Formation of Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Pyrazole Ring: The pyrazole ring is typically formed through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The oxazole and pyrazole intermediates are then coupled using suitable coupling agents such as carbodiimides or phosphonium salts to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]phenyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound may exert its effects through inhibition or activation of these targets, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile
  • 3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione

Uniqueness

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]phenyl]benzamide is unique due to its combination of oxazole and pyrazole rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C27H26N6O3

Molecular Weight

482.5 g/mol

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]phenyl]benzamide

InChI

InChI=1S/C27H26N6O3/c1-17-24(15-32(4)29-17)26-13-14-33(30-26)22-9-7-21(8-10-22)28-27(34)20-5-11-23(12-6-20)35-16-25-18(2)31-36-19(25)3/h5-15H,16H2,1-4H3,(H,28,34)

InChI Key

DYSFYLGAUVFFEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=CC(=N4)C5=CN(N=C5C)C

Origin of Product

United States

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